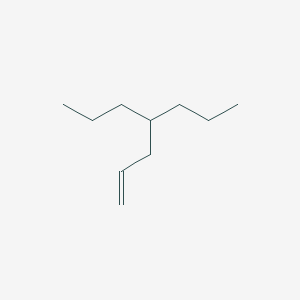

4-Propyl-1-heptene

Description

Structural Context within Branched 1-Alkenes

4-Propyl-1-heptene is a member of the alkene family, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. chemistwizards.comvedantu.com Its systematic IUPAC name precisely describes its molecular structure. jove.comuiuc.eduperiodicchemistry.combritannica.comlibretexts.org The parent chain is a heptene (B3026448), indicating a seven-carbon chain with a double bond. britannica.com The "-1-" specifies that the double bond is located between the first and second carbon atoms, making it a terminal alkene or alpha-olefin. wikipedia.org A propyl group (a three-carbon alkyl substituent) is attached to the fourth carbon atom of the heptene chain. jove.comuiuc.eduperiodicchemistry.combritannica.comlibretexts.org

Branched 1-alkenes, like this compound, have distinct properties compared to their linear isomers. The branching can affect physical properties such as boiling point and density. For instance, increased branching tends to lower the boiling point compared to a straight-chain alkene with the same number of carbon atoms due to reduced surface area and weaker intermolecular forces. chemistwizards.comvedantu.com

Below is a data table summarizing the known and calculated properties of this compound and its linear isomer, 1-decene (B1663960), for comparison.

| Property | This compound | 1-Decene |

| Molecular Formula | C₁₀H₂₀ nih.gov | C₁₀H₂₀ insidermarketresearch.comnih.gov |

| Molecular Weight | 140.27 g/mol nih.gov | 140.27 g/mol insidermarketresearch.comnih.gov |

| Boiling Point | Data not readily available; estimated to be lower than 1-decene | ~170-172 °C insidermarketresearch.com |

| Density | Data not readily available; estimated to be similar to or slightly lower than 1-decene | ~0.74 g/cm³ at 20°C insidermarketresearch.com |

| Appearance | Colorless liquid (predicted) wikipedia.org | Colorless liquid nih.gov |

Note: Experimental data for the physical properties of this compound are not widely published. The provided information is based on established chemical principles and data for its isomers.

Significance in Contemporary Olefin Chemistry Research

While direct research on this compound is not extensively documented, its significance can be inferred from the broader context of branched 1-alkenes in modern olefin chemistry. These compounds are valuable in several areas of research and industry, primarily due to the reactivity of their terminal double bond. oit.edu

Polymerization Reactions:

Branched alpha-olefins are important as monomers or comonomers in polymerization reactions. The structure of the branched alkene can significantly influence the properties of the resulting polymer. ontosight.ai For example, incorporating branched alkenes into a polymer chain can affect its crystallinity, density, and melting point. ontosight.ai Polymers made from branched alpha-olefins often exhibit lower crystallinity and melting points compared to those made from linear alpha-olefins. ontosight.ai

In the context of Ziegler-Natta or metallocene-catalyzed polymerization, the steric hindrance provided by the propyl group in this compound could influence the rate of polymerization and the microstructure of the polymer. d-nb.info The presence of branches can lead to polymers with unique rheological properties, which are desirable for specific applications like in the manufacturing of elastomers and other specialty plastics. d-nb.infopolimi.it High pressures and temperatures during polymerization of alkenes can lead to branched-chain polymers with weak intermolecular forces. physicsandmathstutor.com

Olefin Metathesis:

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments. wikipedia.org This reaction, often catalyzed by ruthenium or molybdenum complexes, can be used to form new carbon-carbon double bonds. wikipedia.org As a terminal alkene, this compound could potentially participate in various types of olefin metathesis reactions, such as cross-metathesis with other olefins. The outcome of such reactions would be influenced by the steric and electronic properties of the propyl substituent.

The table below outlines potential research applications for branched 1-alkenes like this compound.

| Research Area | Potential Application of this compound |

| Polymer Chemistry | As a comonomer to modify polymer properties such as crystallinity and density. ontosight.ai |

| Olefin Metathesis | As a substrate in cross-metathesis reactions to synthesize more complex, highly substituted alkenes. wikipedia.org |

| Organic Synthesis | As a starting material for the synthesis of various functionalized molecules through reactions at the double bond. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

4-propylhept-1-ene |

InChI |

InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h4,10H,1,5-9H2,2-3H3 |

InChI Key |

WVLCITYWJRJQJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC=C |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Propyl 1 Heptene

Hydroformylation of Branched 1-Alkenes

Hydroformylation, or the oxo process, is a paramount industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. wikipedia.orgnumberanalytics.com For a branched terminal alkene like 4-propyl-1-heptene, the reaction can produce two primary constitutional isomers: the linear aldehyde (5-propyl-octanal) and the branched aldehyde (2-methyl-4-propylheptanal). The distribution of these products is highly dependent on the catalyst system and reaction conditions.

The catalysts employed in hydroformylation are typically transition metal complexes, with cobalt and rhodium being the most historically and commercially significant. numberanalytics.comcatalysis.blogmt.com These catalysts play a crucial role in determining both the rate and the selectivity of the reaction.

Cobalt Catalysts: The original hydroformylation catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), generally requires high pressures (200–300 bar) and temperatures (110–180 °C). tamu.edu It typically yields a mixture of linear and branched aldehydes, with linear-to-branched (n/iso) ratios often around 4:1 for simple 1-alkenes. tamu.edu For sterically hindered alkenes, the proportion of the linear aldehyde is generally favored. Modification of cobalt catalysts with phosphine (B1218219) ligands, such as trialkyl phosphine (PR₃), can significantly increase the proportion of the linear aldehyde by adding steric bulk to the catalyst center. mt.com

Rhodium Catalysts: Rhodium-based catalysts, such as Wilkinson's catalyst analogue HRh(CO)(PPh₃)₃, are far more active than their cobalt counterparts, allowing for much milder reaction conditions (lower temperatures and pressures). mt.com Critically, modifying rhodium catalysts with phosphine ligands offers a powerful tool to control regioselectivity. The use of bulky phosphine ligands or an excess of phosphine ligand favors the formation of the linear aldehyde. ethz.ch This is attributed to the steric hindrance which promotes the anti-Markovnikov addition of the rhodium-hydride bond across the alkene double bond, leading to the linear product. ethz.ch Conversely, catalysts with smaller or more electron-withdrawing ligands may favor the branched product.

The table below illustrates the general influence of catalyst choice on the regioselectivity of 1-alkene hydroformylation, which serves as a model for this compound.

| Catalyst System | Typical Ligand(s) | Predominant Aldehyde Product (from 1-alkene) | General n/iso Ratio |

| Unmodified Cobalt Carbonyl | CO | Linear | ~4:1 |

| Modified Rhodium Carbonyl | PPh₃ (Triphenylphosphine) | Linear | >10:1 |

| Rhodium with Bidentate Ligands | e.g., TPPTS (in aqueous phase) | Highly Linear | >16:1 for propylene (B89431) ethz.ch |

| Rhodium with specific chiral ligands | e.g., BINAPHOS | Branched (chiral) | Varies, favors specific enantiomer |

Data compiled from general findings in hydroformylation literature. tamu.eduethz.ch

The hydroformylation of alkenes catalyzed by rhodium or cobalt complexes proceeds through a well-established catalytic cycle, often referred to as the Heck-Breslow mechanism for cobalt. tamu.edu The key steps are as follows: catalysis.blog

Catalyst Activation: The catalyst precursor, such as Co₂(CO)₈ or a rhodium complex, reacts with hydrogen to form the active hydride species, for instance, HCo(CO)₄ or HRh(CO)₂L₂ (where L is a phosphine ligand). ethz.ch A vacant coordination site is often generated through the dissociation of a CO ligand.

Olefin Coordination: The alkene, this compound, coordinates to the metal center at the vacant site, forming a π-complex.

Migratory Insertion (Hydrometallation): The coordinated alkene undergoes insertion into the metal-hydride bond. catalysis.blog This is a critical regioselectivity-determining step. For this compound, two pathways are possible:

1,2-Insertion (anti-Markovnikov): The hydride adds to the C2 carbon, and the metal binds to the C1 carbon, forming a linear alkyl-metal intermediate. This pathway is sterically favored.

2,1-Insertion (Markovnikov): The hydride adds to the C1 carbon, and the metal binds to the C2 carbon, forming a branched alkyl-metal intermediate.

CO Coordination and Insertion: A molecule of carbon monoxide coordinates to the metal center, and the alkyl group then migrates to the carbonyl carbon, forming an acyl-metal intermediate. catalysis.blog

Hydrogenolysis: The acyl-metal intermediate reacts with H₂ in an oxidative addition step, followed by reductive elimination to release the final aldehyde product and regenerate the active catalyst hydride, completing the cycle. tamu.edu

β-Hydride Elimination is a crucial competing reaction that can occur from the alkyl-metal intermediate. ethz.ch In this reversible process, a hydrogen atom from the β-carbon (C3 in the linear intermediate) is transferred back to the metal, and the alkene is eliminated. ethz.ch This process allows for isomerization of the alkene and can impact the final product distribution, as it provides a pathway for the interconversion between linear and branched alkyl-metal species before the irreversible CO insertion step. ethz.chethz.ch

The distribution of linear and branched aldehydes can be understood through the principles of kinetic and thermodynamic control. libretexts.org

Kinetic Control: This regime favors the product that is formed fastest. In hydroformylation, the formation of the linear alkyl-metal intermediate via anti-Markovnikov addition is generally faster due to reduced steric hindrance, especially for a branched alkene like this compound. ethz.ch High partial pressures of CO promote kinetic control. ethz.ch The high concentration of CO ensures that once an alkyl-metal intermediate is formed, it is rapidly trapped by CO insertion, preventing the reverse β-hydride elimination. ethz.ch Therefore, conditions of high pressure and relatively low temperature typically favor the formation of the linear aldehyde, the kinetic product.

Thermodynamic Control: This regime favors the most stable product. The branched alkyl-metal intermediate is often slightly more thermodynamically stable than the linear one. ethz.ch If reaction conditions (e.g., lower CO pressure, higher temperature) allow the initial olefin insertion step to be reversible via β-hydride elimination, the system can equilibrate to favor the more stable branched intermediate. ethz.ch This leads to a higher proportion of the branched aldehyde, the thermodynamic product.

| Control Type | Typical Conditions | Favored Intermediate | Resulting Product for this compound |

| Kinetic | High CO pressure, Lower temperature | Linear Alkyl-Metal (Faster formation) | 5-Propyl-octanal (Linear Aldehyde) |

| Thermodynamic | Lower CO pressure, Higher temperature | Branched Alkyl-Metal (More stable) | 2-Methyl-4-propylheptanal (Branched Aldehyde) |

This compound possesses a stereocenter at the C4 position. The hydroformylation reaction introduces a new stereocenter, primarily at the C2 position, to form 2-methyl-4-propylheptanal. This means the reaction generates diastereomers. When the starting alkene is a racemic mixture, four stereoisomeric products can be formed.

Asymmetric hydroformylation utilizes chiral ligands on the metal catalyst (almost exclusively rhodium) to influence the stereochemical outcome of the reaction. sioc-journal.cn By creating a chiral environment around the metal center, the catalyst can preferentially form one enantiomer of the branched aldehyde over the other. wikipedia.org This is a powerful synthetic strategy for producing optically active aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. sioc-journal.cn Ligands such as those based on chiral phosphines and phosphites, like (R,S)-BINAPHOS, have been shown to be effective in catalyzing the enantioselective hydroformylation of various prochiral alkenes. acs.orgrsc.org The selectivities are determined during the diastereomeric transition states of the alkyl-rhodium forming step. acs.org

Other Electrophilic and Radical Addition Reactions

The electron-rich double bond of this compound is also reactive toward other electrophilic and radical reagents. The regioselectivity of these additions is a key consideration.

Hydration (Electrophilic Addition): The acid-catalyzed addition of water across the double bond of this compound is a classic electrophilic addition reaction. The mechanism proceeds via the formation of a carbocation intermediate. libretexts.org

Protonation: The double bond attacks a proton (H⁺) from the acid catalyst. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms (C1) to form the more stable secondary carbocation at C2.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation at C2.

Deprotonation: A final deprotonation step yields the alcohol product.

For this compound, this reaction is expected to be highly regioselective, producing 4-propyl-2-heptanol as the major product. Carbocation rearrangements are possible but unlikely in this case, as a 1,2-hydride shift from C3 would not result in a more stable carbocation.

Hydroboration-Oxidation (Anti-Markovnikov Addition): Hydroboration-oxidation provides a complementary method for alkene hydration, yielding the anti-Markovnikov product. masterorganicchemistry.com The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide and a base. windows.net

The key step is the hydroboration, where the boron atom adds to the less sterically hindered carbon (C1) and the hydrogen adds to the more substituted carbon (C2). youtube.comredalyc.org This regioselectivity is driven primarily by steric factors; the bulky boron-containing group avoids the more crowded end of the double bond. For a branched alkene like this compound, this steric preference is pronounced. The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com The net result is the syn-addition of H and OH across the double bond, producing 4-propyl-1-heptanol .

The choice of borane reagent can further enhance regioselectivity. Bulky boranes are more selective for the terminal position.

| Reagent | Alkene Example | Regioselectivity (% Boron at C1) | Product from this compound |

| Diborane (BH₃) | 1-Hexene (B165129) | 94% | 4-Propyl-1-heptanol |

| Disiamylborane (Sia₂BH) | 1-Hexene | 99% | 4-Propyl-1-heptanol |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 1-Hexene | >99.9% | 4-Propyl-1-heptanol |

Data adapted from studies on 1-hexene. windows.net

Halogenation Mechanisms and Stereospecificity

The halogenation of alkenes, such as this compound, with chlorine (Cl₂) or bromine (Br₂) typically results in the formation of a vicinal dihalide. This reaction is characterized by its stereospecificity, proceeding through an anti-addition mechanism. This means that the two halogen atoms add to opposite faces of the double bond.

The mechanism is initiated by the electrophilic attack of the halogen molecule on the electron-rich π bond of the alkene. As the halogen molecule approaches the double bond, it becomes polarized. This leads to the formation of a cyclic halonium ion intermediate, such as a bromonium or chloronium ion, where the halogen atom is bonded to both carbons of the former double bond. This three-membered ring intermediate is more stable than a simple carbocation because all atoms have filled octets.

In the second step, the halide ion (X⁻), generated in the initial step, acts as a nucleophile and attacks one of the carbon atoms of the cyclic halonium ion. This attack occurs from the side opposite to the halonium ion bridge, in a manner similar to an Sₙ2 reaction, leading to the opening of the ring and the formation of the anti-addition product. Because the intermediate is not a carbocation, rearrangements are not possible under these conditions.

For an alkene like this compound, which has a chiral center at the 4-position, the stereochemistry of the starting material influences the stereochemical outcome of the product. The halogenation of a cis-alkene yields a racemic mixture of enantiomers, while the halogenation of a trans-alkene produces a meso compound.

Commonly used halogens for this reaction are bromine and chlorine, often dissolved in an inert solvent like methylene (B1212753) chloride or carbon tetrachloride. While fluorine reacts too vigorously, the products of iodination tend to be unstable. A common laboratory test for the presence of an alkene involves adding a solution of bromine; the disappearance of the characteristic reddish-brown color indicates that the bromine has added across the double bond.

Radical Addition Processes and Chain Propagation in Branched Olefins

In the presence of peroxides, heat, or UV light, the addition of hydrogen bromide (HBr) to unsymmetrical alkenes like this compound proceeds via a radical chain-reaction mechanism. This process is in contrast to the typical electrophilic addition and results in anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond. This phenomenon is also known as the Kharasch effect or peroxide effect. It is important to note that this radical addition is specific to HBr; it is not favorable for HCl or HI.

The reaction mechanism involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator, triggered by heat or light, to form two alkoxy radicals. These highly reactive radicals then abstract a hydrogen atom from HBr, generating a bromine radical (Br•).

Propagation: The bromine radical then adds to the π bond of the alkene. This addition is regioselective, occurring at the less substituted carbon (C-1 of this compound) to form the more stable secondary carbon radical at C-2. This newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product (1-bromo-4-propylheptane) and regenerating a bromine radical, which can continue the chain reaction. Each step in the propagation phase is exothermic, allowing the process to continue once initiated.

Termination: The chain reaction concludes when two radical species combine, for example, two bromine radicals or two carbon radicals.

In the context of branched olefins, the stability of the radical intermediate is a key factor. For this compound, the addition of the bromine radical to the terminal carbon creates a more stable secondary radical, as opposed to the less stable primary radical that would form if the bromine added to the second carbon. This preference dictates the regioselectivity of the reaction.

The radical addition mechanism can also be applied to polymerization reactions, where the radical formed after the initial addition to a monomer unit continues to add to subsequent monomer units, propagating a polymer chain.

Isomerization Pathways and Their Influence on Reactivity

Double Bond Migration Mechanisms and Catalysis

The isomerization of alkenes, such as this compound, involves the migration of the double bond to an adjacent position, typically leading to a more thermodynamically stable internal alkene. This process is often catalyzed by transition metals or acids. The goal is frequently to convert less stable terminal alkenes into more stable internal (E)-alkenes.

Transition Metal Catalysis: Many transition metal complexes are effective catalysts for alkene isomerization. Two

Polymerization Behavior and Copolymerization Studies of 4 Propyl 1 Heptene

Homopolymerization of Branched 1-Heptenes

The homopolymerization of branched α-olefins, such as 4-propyl-1-heptene, presents unique opportunities and challenges in polymer chemistry. The structure of these monomers significantly influences catalyst activity and the microstructure of the final polymer.

Advanced Catalyst Systems for Controlled Polymerization

The development of advanced catalyst systems is crucial for controlling the polymerization of sterically demanding branched olefins. Late transition metal catalysts, particularly α-diimine nickel and palladium complexes, have garnered significant attention for their ability to polymerize a wide range of olefins, including α-olefins, to produce high molecular weight polymers with diverse topologies. juniperpublishers.com These catalysts, often referred to as Brookhart-type catalysts, are notable for their "chain-walking" mechanism. wikipedia.orgmdpi.com

Chain-walking is a process where the active metal center migrates along the polymer chain through a series of β-hydride elimination and reinsertion steps. wikipedia.orgresearchgate.net This mechanism allows for the transformation of a branched poly(α-olefin) into a more linear, polyethylene-like structure with controlled branching. wikipedia.orgscirp.org For a monomer like this compound, this means the propyl side chain could be incorporated into a polyethylene (B3416737) backbone as a branch of a specific length. The extent of chain-walking and the resulting polymer architecture can be precisely controlled by modifying the catalyst structure, temperature, and monomer concentration. wikipedia.orgscirp.org

Ni-diimine catalysts, in particular, have been shown to be highly active for olefin polymerization. juniperpublishers.comscirp.org The bulky ligands on these catalysts play a critical role in shielding the metal center, influencing catalytic activity and the properties of the resulting polymer. juniperpublishers.com For instance, "sandwich" α-diimine nickel catalysts have been reported to produce highly branched polyethylene with ultra-high molecular weight. juniperpublishers.comacs.org The use of such catalysts in the polymerization of branched 1-heptenes could yield polymers with unique microstructures that are inaccessible through traditional vinyl polymerization. scirp.org

The living nature of some α-diimine Ni(II)-based polymerizations allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of novel block copolymers. acs.org This level of control is essential for producing tailored materials from branched α-olefins.

Table 1: Examples of Advanced Catalyst Systems and Their Performance in Olefin Polymerization

| Catalyst Type | Monomer | Key Features of Polymerization | Polymer Characteristics |

|---|---|---|---|

| α-diimine nickel catalyst | Ethylene (B1197577) | High activity, chain-walking mechanism. scirp.org | High molecular weight, branched polyethylene. scirp.org |

| "Sandwich" α-diimine nickel catalyst | Ethylene | Produces highly branched polymers. juniperpublishers.com | Ultra-high-molecular-weight polyethylene. juniperpublishers.com |

| α-diimine Ni(II) catalyst | α-Olefins (e.g., 1-hexene) | Living polymerization characteristics. acs.orgacs.org | Narrow molecular weight distribution, unique microstructures. acs.org |

| Phenyl substituted α-diimine nickel complexes | Propylene (B89431), 1-decene (B1663960) | Living chain-walking polymerization. mdpi.com | High molecular weight ethylene-propylene copolymers with narrow M w /M n . mdpi.com |

Investigation of Polymerization Kinetics and Chain Transfer Processes

The kinetics of olefin polymerization are significantly affected by the catalyst system, monomer structure, and reaction conditions. For branched α-olefins, steric hindrance from the branch can influence the rate of polymerization and the propensity for chain transfer reactions. core.ac.uk

Studies on the polymerization of 1-hexene (B165129) using single-site catalysts have provided detailed kinetic mechanisms. purdue.edu The rate of polymerization and the resulting polymer's molecular weight are dependent on factors like monomer concentration, temperature, and catalyst concentration. uwaterloo.ca In many systems, chain transfer to the monomer is a dominant process that limits the molecular weight of the polymer. uwaterloo.ca

In the context of chain-walking polymerization, there is a competition between chain propagation (monomer insertion) and the chain-walking process. polimi.it The steric bulk of a monomer like this compound would likely decrease the rate of monomer insertion, potentially allowing more time for the catalyst to migrate along the chain. polimi.it The rate of polymerization is also influenced by the efficiency of catalyst activation. core.ac.uk For instance, with metallocene catalysts activated by methylaluminoxane (B55162) (MAO), the process involves alkylation of the metal complex followed by the abstraction of an alkyl group to form the active species. core.ac.uk

Chain transfer processes are critical as they determine the molecular weight of the polymer. Besides chain transfer to the monomer, other mechanisms like β-hydride elimination can terminate a growing chain, leading to the formation of macromonomers with vinyl end groups. uwaterloo.ca These macromonomers can then be reincorporated into another growing chain, leading to long-chain branching. acs.org The study of these kinetic processes is essential for controlling the final properties of polyolefins derived from branched monomers. purdue.edu

Table 2: Kinetic Parameters in Olefin Polymerization

| Catalyst System | Monomer | Key Kinetic Findings |

|---|---|---|

| Zirconium amine bis(phenolate) | 1-Hexene | Associative Tandem Catalysis mechanism discovered. purdue.edu |

| rac-Et(Ind)2ZrCl2/MAO | Ethylene | Catalyst decay, polymer yield, and molecular weight averages modeled. uwaterloo.ca |

| Constrained Geometry Metallocene | Ethylene | Active centers showed exponential decay with mean residence time. acs.org |

| rac-Et(Ind)2ZrCl2/TIBA/borate | Ethylene/VNB | Polymerization rates decreased with reaction time. rsc.org |

Microstructural Control in Branched Polyolefins

The microstructure of a polymer, including its branching density, branch type, and tacticity, dictates its physical and mechanical properties. researchgate.net For polyolefins derived from branched monomers like this compound, controlling the microstructure is key to creating materials with desired characteristics.

Chain-walking polymerization with late transition metal catalysts offers remarkable control over the microstructure. researchgate.netscirp.org By tuning the reaction temperature, the degree of branching in polyethylene can be precisely adjusted; higher temperatures generally lead to less branching. scirp.org The regiochemistry of monomer insertion (1,2- vs. 2,1-insertion) also plays a crucial role. acs.orgacs.org For example, a 2,1-insertion followed by chain-walking to the end of the chain results in a linear segment, effectively "straightening" the polymer chain derived from an α-olefin. acs.orgpolimi.it This can lead to the formation of semicrystalline "polyethylene" from higher α-olefins. acs.org

The structure of the α-diimine ligand on Ni or Pd catalysts significantly influences the microstructure. Different ligands can favor different insertion mechanisms and extents of chain-walking, leading to polymers with varying numbers of methyl, ethyl, propyl, and longer branches. acs.orgicp.ac.ru For instance, studies on poly(1-hexene) have shown that the microstructure consists of various branch types on a polyethylene backbone, resulting from different insertion and isomerization pathways. icp.ac.rumdpi.com The resulting polymers are often atactic, meaning the side chains are arranged irregularly. mdpi.com This precise control over branch type and frequency allows for the synthesis of novel materials, such as elastomeric multiblock poly(α-olefins). icp.ac.ru

Copolymerization with Other Olefins

Copolymerizing branched 1-alkenes like this compound with simple olefins such as ethylene is a common strategy to produce linear low-density polyethylene (LLDPE) with tailored properties. google.comresearchgate.net

Incorporation of Branched 1-Alkenes in Ethylene-Based Copolymers

The incorporation of a comonomer like 1-heptene (B165124) into a polyethylene chain introduces short-chain branches, which disrupt the crystalline structure of the polymer, leading to lower density and modified mechanical properties. researchgate.netcore.ac.uk Both Ziegler-Natta and metallocene catalysts are used for the copolymerization of ethylene with α-olefins. researchgate.net

Studies comparing ethylene/1-heptene and ethylene/1-octene copolymers have shown that they possess very similar molecular structures and physical properties, suggesting that 1-heptene is a viable alternative to the more commonly used 1-octene. researchgate.netcore.ac.uk The comonomer content can be varied to produce LLDPEs with a range of compositions and properties. researchgate.net

The effectiveness of incorporating a bulky, branched comonomer can be challenging. For example, conventional Ziegler-Natta catalysts have shown lower efficacy in copolymerizing ethylene with 4-methyl-1-pentene (B8377), resulting in low comonomer incorporation and lower polymer molecular weights. acs.org However, certain ansa-metallocene catalysts have demonstrated enhanced activity and excellent incorporation of 4-methyl-1-pentene into the polyethylene chain. acs.org The choice of catalyst is therefore paramount for successfully producing copolymers of ethylene and branched 1-heptenes.

Impact of Comonomer Sequence and Branching on Polymer Architecture

The sequence distribution of the comonomer units along the polymer backbone has a profound effect on the final properties of the copolymer. A random distribution of comonomer units is often desired for LLDPE. vot.pl The reactivity ratios of the monomers (e.g., ethylene and 1-heptene) determine the tendency for each monomer to add to the growing chain, which in turn dictates the sequence distribution. vot.pl For many Ziegler-Natta and metallocene systems, the resulting copolymers of ethylene and α-olefins are found to be random. vot.pl

The architecture of copolymers can be further controlled using living polymerization techniques. For example, living coordination polymerization has been used to synthesize ethylene/α-olefin block copolymers, where blocks of different comonomer content can be precisely arranged. acs.org In the case of chain-walking polymerization, the copolymerization of propylene and 1-decene has been shown to produce highly branched copolymers with a microstructure composed almost exclusively of methyl and octyl branches, indicating a high degree of control over the polymer architecture. mdpi.com

The presence of branches from comonomers like this compound influences the crystallinity, melting point, and mechanical properties of the resulting polymer. mdpi.com The disruption of the crystal structure by these branches typically enhances properties like impact strength. researchgate.net The ability to control the amount of incorporation and the distribution of these branches allows for the fine-tuning of the polymer's performance characteristics.

Elucidation of Copolymerization Mechanisms

The elucidation of copolymerization mechanisms involving this compound, a branched higher α-olefin, is critical for understanding how its unique structure influences polymer properties. The mechanism of how this monomer incorporates into a growing polymer chain is largely dictated by the type of catalyst system employed and the resulting monomer reactivity ratios.

The copolymerization of ethylene with α-olefins is a cornerstone of the polyolefin industry, allowing for the production of materials with a wide range of properties. The introduction of a comonomer like this compound, which features a propyl branch on the fourth carbon, introduces steric hindrance that significantly affects the polymerization kinetics and the resulting polymer microstructure compared to linear α-olefins.

Historically, traditional heterogeneous Ziegler-Natta catalysts have been the workhorses for olefin polymerization. However, these catalysts often struggle to effectively copolymerize ethylene with bulky branched α-olefins like this compound. google.com The active sites on these multi-sited catalysts are often too sterically hindered to readily accommodate the branched monomer, leading to low incorporation rates. google.com

The advent of single-site catalysts, particularly metallocene-based systems, has revolutionized the copolymerization of ethylene with sterically demanding comonomers. google.com These catalysts, when activated by a cocatalyst such as methylaluminoxane (MAO), exhibit well-defined active centers that offer greater control over the polymerization process. core.ac.ukacs.org This control extends to the ability to incorporate bulky branched α-olefins with much greater efficiency than their Ziegler-Natta counterparts. google.com

A key aspect of understanding the copolymerization mechanism is the determination of monomer reactivity ratios, r1 (for ethylene) and r2 (for the α-olefin). These ratios are defined by the Mayo-Lewis equation and describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus the other comonomer.

For the copolymerization of ethylene (M1) and an α-olefin (M2), the reactivity ratios are:

r1 = k11 / k12

r2 = k22 / k21

Where k11 is the rate constant for the addition of an ethylene molecule to a chain ending in an ethylene unit, and k12 is the rate constant for the addition of an α-olefin molecule to a chain ending in an ethylene unit. Similarly, k22 and k21 represent the rate constants for the addition of the respective monomers to a chain ending in an α-olefin unit.

In the case of ethylene and branched α-olefins like this compound, it has been found that metallocene catalysts can provide a surprisingly low ethylene:comonomer reactivity ratio (r1). google.com This is a significant finding, as a lower r1 indicates a more competitive incorporation of the comonomer. Research has shown that certain cyclopentadienyl-transition metal compounds can achieve r1 values of less than 75, and even as low as 25 to 50. google.com This enhanced ability to incorporate bulky comonomers is attributed to the more open and tunable nature of the metallocene active site. google.com The structure of the metallocene ligand framework can be modified to create a specific coordination environment around the metal center, influencing the accessibility for different monomers. core.ac.uk

The ability of these catalysts to effectively incorporate this compound leads to the formation of copolymers with a more uniform and random distribution of the comonomer units along the polymer backbone. google.com This contrasts with polymers produced by traditional Ziegler-Natta catalysts, which, if they incorporate the branched olefin at all, tend to have a more heterogeneous composition distribution. google.com The uniform incorporation achieved with metallocene catalysts results in linear low-density polyethylene (LLDPE) with a high composition distribution breadth index (CDBI), often exceeding 50%. google.com

The general mechanism for olefin polymerization with these catalysts involves the coordination of the olefin's double bond to the vacant orbital of the cationic transition metal center, followed by insertion into the metal-carbon bond of the growing polymer chain. libretexts.org The steric bulk of the incoming monomer and the ligand environment of the catalyst are the primary factors determining the rate and regioselectivity of this insertion step. For a branched monomer like this compound, the catalyst must be able to accommodate the propyl side group during the insertion process.

Table 1: Typical Reactivity Ratios for Ethylene (r1) Copolymerization with Branched α-Olefins using Different Catalyst Systems

| Catalyst System | Comonomer Type | Typical r1 (Ethylene) Range | Implication for Mechanism |

| Traditional Ziegler-Natta | Branched α-Olefins | > 75 | Low incorporation of the branched comonomer. |

| Metallocene/Alumoxane | Branched α-Olefins | < 75 (preferably < 50) | Substantial and more uniform incorporation of the branched comonomer. |

Data based on findings for branched α-olefins in general, as specific data for this compound is not widely published. The reactivity ratio is a key determinant of the copolymer's final microstructure. google.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-propyl-1-heptene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, a complete picture of the molecule's connectivity and chemical environment can be assembled.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In an olefinic system like this compound, the protons on the double bond (vinylic protons) have characteristic chemical shifts in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm, due to the deshielding effect of the π-electron system. libretexts.org The protons on the carbons adjacent to the double bond (allylic protons) also show a characteristic shift. libretexts.org

The terminal vinylic protons (=CH₂) and the internal vinylic proton (-CH=) of this compound would exhibit distinct signals and coupling patterns. The protons of the propyl group and the ethyl-equivalent portion of the heptene (B3026448) chain will appear in the upfield region, characteristic of saturated alkyl groups. chemistrysteps.com The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons giving rise to each signal, confirming the structure. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic | =CH₂ | ~4.9-5.1 | Doublet of doublets |

| Vinylic | -CH= | ~5.7-5.9 | Multiplet |

| Allylic | -CH ₂-CH= | ~2.0-2.2 | Multiplet |

| Methine | -CH (CH₂CH₂CH₃)₂ | ~1.3-1.5 | Multiplet |

| Methylene (B1212753) | -CH ₂- | ~1.2-1.4 | Multiplet |

| Methyl | -CH ₃ | ~0.8-1.0 | Triplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. pdx.edu Data for similar structures like 1-heptene (B165124) were considered for these estimations. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. libretexts.org

The sp²-hybridized carbons of the double bond will resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. libretexts.orgcompoundchem.com The sp³-hybridized carbons of the alkyl chains will appear in the upfield region. The chemical shift of each carbon is influenced by the number of attached hydrogen atoms and the proximity of other carbon atoms, allowing for the complete assignment of the carbon backbone. compoundchem.com Analysis of related branched polymers has shown that the specific chemical shifts of branch and backbone carbons are highly informative for structural determination. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Structure Fragment | Predicted Chemical Shift (ppm) |

| Olefinic | =CH₂ | ~114-116 |

| Olefinic | -CH= | ~138-140 |

| Methine | -C H(CH₂CH₂CH₃)₂ | ~40-45 |

| Methylene | -C H₂- | ~30-35 |

| Methylene | -C H₂- | ~20-25 |

| Methyl | -C H₃ | ~13-15 |

Note: These are estimated values based on general ranges for similar structures. compoundchem.comcdnsciencepub.com Data for analogous compounds like 4-propylheptane (B1618057) and other alkenes were used to inform these predictions. nih.govchemicalbook.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. acs.org For this compound, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be particularly useful.

A COSY experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sapub.org This allows for the tracing of the proton-proton connectivity throughout the entire molecule, confirming the sequence of methylene and methine groups in the propyl and heptene chains.

An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. sapub.org This technique would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively, providing unambiguous assignments for all CH, CH₂, and CH₃ groups. More advanced techniques can even provide information about stereochemistry if chiral centers are present.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, gas and liquid chromatography methods are particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. A sample of this compound would be vaporized and passed through a gas chromatograph, which separates it from any impurities or isomers based on their boiling points and interactions with the column's stationary phase. psu.edushimadzu.com

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and detects the resulting fragments. The fragmentation pattern, or mass spectrum, is a unique fingerprint for a given molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of alkyl fragments, further confirming the structure. This technique is also invaluable for detecting and identifying any isomeric impurities, such as other decene isomers that might be present from a synthesis reaction. The NIST WebBook provides mass spectral data for the related saturated compound, 4-propylheptane, which can serve as a reference for fragmentation patterns. nist.gov The PubChem entry for the related alcohol, 4-propylhept-1-en-4-ol, also highlights the use of GC-MS for its characterization. nih.gov

While this compound is a small molecule, its polymerization would lead to poly(this compound). The characterization of such a polymer would rely on techniques like High-Temperature High-Performance Liquid Chromatography (HT-HPLC) and Gel Permeation Chromatography (GPC).

HT-HPLC is a technique used for the analysis of polyolefins, separating them based on their chemical composition. polymerchar.comresearchgate.netnih.gov This would be particularly useful if this compound were copolymerized with other olefins, as HT-HPLC can separate the resulting polymer chains based on the comonomer content. tu-darmstadt.deresearchgate.net

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of a polymer. windows.netvscht.cz In GPC, a dissolved polymer sample is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. windows.net This separation by size allows for the determination of important parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. mdpi.compolymerchar.com For poly(this compound), GPC would be essential for understanding how polymerization conditions affect the resulting polymer chain lengths. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the characterization of molecular structures by probing the vibrational motions of bonds. In the context of this compound, these methods are instrumental in confirming the presence of its key functional groups—the carbon-carbon double bond (C=C) of the terminal alkene and the various carbon-hydrogen (C-H) bonds within its aliphatic structure.

Infrared spectroscopy and Raman spectroscopy are founded on different physical principles, making them complementary techniques. acs.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of bonds that induce a change in the dipole moment. acs.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons lose or gain energy corresponding to the vibrational modes of molecules that cause a change in polarizability. acs.orguc.edu For molecules with a center of symmetry, vibrations can be exclusively IR or Raman active. While this compound is asymmetrical, some bands may be active in both techniques, though their intensities will vary. acs.org Generally, polar functional groups yield strong IR signals, while non-polar, symmetric bonds produce strong Raman signals. acs.org

For this compound, the key functional groups for analysis are the vinyl group (-CH=CH₂) and the saturated alkyl backbone. The vibrational modes associated with the terminal alkene are particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of an alkene like this compound is characterized by several key absorption bands. spectroscopyonline.comorgchemboulder.com The C-H stretching vibrations of the vinyl group (=C-H) appear at frequencies above 3000 cm⁻¹, a region that distinguishes them from the C-H stretches of the alkane portions of the molecule, which occur below 3000 cm⁻¹. orgchemboulder.com The C=C double bond stretching vibration gives rise to a moderate band in the 1680-1640 cm⁻¹ region. orgchemboulder.com Furthermore, strong absorption bands resulting from the out-of-plane bending (wagging) of the =C-H bonds are characteristic of monosubstituted alkenes and appear in the 1000-650 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

Raman Spectroscopy

Raman spectroscopy provides complementary data for the functional group analysis of this compound. The C=C stretching vibration, which is often of moderate intensity in the IR spectrum, typically produces a strong signal in the Raman spectrum around 1650 cm⁻¹. s-a-s.org This is because the C=C bond is highly polarizable, leading to a strong Raman scattering effect. uc.edu The symmetric C-H stretching vibrations of the alkyl chains are also expected to be prominent in the Raman spectrum.

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound based on established spectral correlation data for alkenes. spectroscopyonline.comorgchemboulder.comlibretexts.orglibretexts.org

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinyl (=C-H) | Stretching | 3100-3000 | Medium |

| Alkyl (C-H) | Stretching | 3000-2850 | Strong |

| Alkene (C=C) | Stretching | 1680-1640 | Medium |

| Methylene (-CH₂-) | Scissoring | 1470-1450 | Medium |

| Methyl (-CH₃) | Rocking | 1370-1350 | Medium |

| Vinyl (=C-H) | Bending (Out-of-plane) | 1000-900 | Strong |

This table is generated based on typical values for alkenes and may not represent experimentally verified data for this compound.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinyl (=C-H) | Stretching | 3100-3000 | Medium |

| Alkyl (C-H) | Stretching | 3000-2850 | Strong |

| Alkene (C=C) | Stretching | ~1650 | Strong |

| Methylene (-CH₂-) | Twisting/Wagging | 1300-1200 | Medium |

| C-C | Stretching | 1150-800 | Medium-Strong |

This table is generated based on typical values for alkenes and may not represent experimentally verified data for this compound.

Computational and Theoretical Investigations of 4 Propyl 1 Heptene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For a molecule such as 4-propyl-1-heptene, these methods could elucidate its fundamental properties.

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Had studies been available for this compound, DFT would likely have been used to model its behavior in chemical reactions. This would involve calculating the geometries and energies of potential reaction intermediates and the transition states that connect them. Such calculations are crucial for understanding reaction mechanisms, predicting reaction rates, and identifying the most likely products of a reaction, for instance, in polymerization or addition reactions involving the double bond.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. An analysis of the HOMO and LUMO of this compound would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of electron density, also calculable through quantum methods, would further highlight regions of the molecule that are electron-rich or electron-poor, providing a more complete picture of its reactive potential.

Molecular Dynamics Simulations of Olefinic Systems and Catalytic Interactions

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations could model its behavior in the liquid phase or its interaction with a catalyst surface. For example, in the context of polymerization, MD could simulate the approach of the olefin to a catalytic center, providing insights into the steric and energetic factors that govern the catalytic process. These simulations are invaluable for understanding macroscopic properties based on microscopic interactions.

Reaction Pathway Analysis and Free Energy Calculations

A thorough computational investigation would involve a detailed analysis of potential reaction pathways. This goes beyond identifying stationary points on the potential energy surface and involves calculating the free energy profile of a reaction. Free energy calculations, which account for both enthalpy and entropy, provide a more accurate prediction of reaction spontaneity and equilibrium positions under real-world conditions. For this compound, this could be applied to understand its stability and reactivity in various chemical environments.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also adept at predicting the spectroscopic properties of molecules. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a compound. For this compound, such computational predictions would serve as a powerful tool for its characterization.

Environmental Disposition and Transformation Pathways of Branched Alkenes

Atmospheric Degradation Mechanisms of 4-Propyl-1-heptene and Related Olefins

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily governed by chemical degradation. copernicus.org Unsaturated hydrocarbons, or olefins, are particularly reactive in the troposphere, where they are removed through reactions with various oxidants. copernicus.org These degradation processes are crucial as they influence the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). copernicus.orgmorressier.com

The dominant removal process for most VOCs in the troposphere is the reaction with the hydroxyl radical (OH), which is present during the daytime. copernicus.org Alkenes also undergo rapid degradation through reactions with ozone (O₃) and, to a lesser extent, the nitrate (B79036) radical (NO₃), which is more significant at night. copernicus.orgnih.gov

Hydroxyl Radicals (OH): The reaction of OH radicals with alkenes proceeds primarily via addition to the double bond, forming a radical adduct. This initial step is typically very fast and is the main determinant of the atmospheric lifetime of the alkene. For branched alkenes, the position of the double bond and the degree of substitution around it influence the reaction rate.

Ozone (O₃): Ozonolysis is a significant degradation pathway for alkenes. copernicus.org The reaction involves the addition of ozone to the carbon-carbon double bond to form a primary ozonide, which quickly decomposes into a carbonyl compound and a Criegee intermediate. leeds.ac.ukresearchgate.net This process can be a non-photolytic source of radicals in the atmosphere. copernicus.org The rate constants for ozone reactions with 1-alkenes tend to increase slightly with the length of the carbon chain. nih.gov

Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight, nitrate radicals can become a significant oxidant for alkenes. The reaction rate constants for NO₃ with 1-alkenes show a significant increase with increasing carbon number, eventually reaching a plateau. nih.gov

The table below presents typical reaction rate constants for various alkenes with these key atmospheric oxidants, providing a comparative context for the likely reactivity of this compound.

Table 1: Gas-Phase Reaction Rate Constants for Selected Alkenes with Atmospheric Oxidants at ~298 K

| Alkene | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Ethene | O₃ | 1.68 x 10⁻¹⁸ |

| Propene | O₃ | 9.27 x 10⁻¹⁸ |

| 1-Hexene (B165129) | O₃ | 0.898 x 10⁻¹⁷ |

| 1-Heptene (B165124) | O₃ | 1.05 x 10⁻¹⁷ |

| 1-Octene | O₃ | 1.01 x 10⁻¹⁷ |

| 1-Hexene | NO₃ | 2.00 x 10⁻¹⁴ |

| 1-Octene | NO₃ | 2.35 x 10⁻¹⁴ |

| 1-Decene (B1663960) | NO₃ | 2.55 x 10⁻¹⁴ |

| 2-Methyl-1-pentene | O₃ | 1.26 x 10⁻¹⁷ |

| 2-Methyl-1-heptene | O₃ | 1.35 x 10⁻¹⁷ |

| 2-Methyl-1-pentene | NO₃ | 43.8 x 10⁻¹⁴ |

| 2-Methyl-1-hexene | NO₃ | 52.4 x 10⁻¹⁴ |

Data sourced from multiple studies. nih.govleeds.ac.uk

The atmospheric oxidation of this compound leads to the formation of a variety of smaller, oxygenated compounds. helsinki.fi These products result from the breakdown of the initial radical adducts (from OH and NO₃ reactions) or the Criegee intermediates (from O₃ reactions).

From Ozonolysis : The reaction of this compound with ozone would cleave the double bond. This process is expected to yield formaldehyde (B43269) (from the =CH₂ end) and 2-propylhexanal (B14687902) (from the substituted end of the double bond). The associated Criegee intermediate can then undergo further reactions to form other products, including hydroxyl radicals. researchgate.net

From OH Radical Reaction : The addition of an OH radical to the double bond of this compound creates a hydroxyalkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). copernicus.org In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). morressier.com The alkoxy radical can then decompose or isomerize, leading to the formation of stable carbonyl compounds like aldehydes and ketones. copernicus.org

From Nitrate Radical Reaction : The reaction with NO₃ radicals also proceeds via addition to the double bond, forming a nitrooxyalkyl radical. This radical reacts with O₂ to form a nitrooxyalkyl peroxy radical, which can then react with NO or other peroxy radicals, leading to the formation of organic nitrates and carbonyl compounds. morressier.com

Modeling of Environmental Fate and Transport Mechanisms

To predict the environmental distribution and persistence of chemicals like this compound, scientists use environmental fate and transport models. nih.gov These computer-based models use the chemical's physical-chemical properties along with environmental parameters to estimate its movement and transformation across different environmental compartments (air, water, soil, sediment). ca.gov

For a volatile organic compound (VOC) such as this compound, key removal mechanisms considered in these models include volatilization, atmospheric degradation, and biodegradation. njit.edu

Multimedia Models : These models, such as fugacity-based models, estimate the partitioning of a chemical among air, water, soil, and biota. For a volatile compound like this compound, these models would likely predict that a significant fraction released to water or soil will volatilize into the atmosphere, where it is subject to rapid photochemical oxidation. ca.gov

Wastewater Treatment Plant (WWTP) Models : If this compound enters the sewer system, its fate in a WWTP is important. ascelibrary.org Models like TOXCHEM are designed to predict the removal of VOCs in treatment plants. ascelibrary.org The primary removal mechanisms in this context are volatilization (stripping) during aeration processes and biodegradation in the activated sludge. njit.edu For most volatile compounds, volatilization is a significant pathway, transferring the chemical from the aqueous phase to the atmosphere. ca.gov

Atmospheric Transport Models : Once in the atmosphere, the transport and dispersion of this compound can be predicted using atmospheric models. These models incorporate meteorological data and chemical reaction rates (as discussed in section 7.1) to estimate downwind concentrations and the potential for long-range transport. Given its high reactivity with OH radicals and ozone, this compound is expected to have a short atmospheric lifetime and would be degraded relatively close to its source.

The development and application of these models are essential tools for risk assessment and for designing environmental management strategies. nih.govuky.edu

Assessment of Partitioning Behavior in Environmental Media

The environmental distribution of a chemical compound is largely governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. For this compound, a branched alkene with the molecular formula C10H20, its behavior in the environment can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models, such as those integrated into the US Environmental Protection Agency's (EPA) EPI Suite™, provide estimations of key partitioning coefficients based on the chemical's structure.

The partitioning of this compound between different environmental compartments is primarily influenced by its vapor pressure, water solubility, and its octanol-water and organic carbon-water (B12546825) partition coefficients. Due to its non-polar, hydrocarbon nature, this compound is expected to have low water solubility and a preference for partitioning into organic phases.

A Level III fugacity model, a component of EPI Suite™, can be used to simulate the steady-state distribution of a chemical in a model environment. For this compound, assuming continuous release into the environment, the model predicts its distribution across air, water, soil, and sediment.

Based on its estimated physicochemical properties, this compound is expected to predominantly reside in the air and soil compartments. Its relatively high vapor pressure would facilitate volatilization from water and soil surfaces into the atmosphere. Once in the air, its fate would be governed by atmospheric degradation processes. In the soil, its moderate soil organic carbon-water partition coefficient (Koc) suggests it will have a tendency to adsorb to organic matter, which can limit its mobility and bioavailability. A smaller fraction is expected to partition into water and sediment.

The following table summarizes the estimated partitioning of this compound in various environmental media based on a Level III fugacity model simulation.

Table 1: Estimated Environmental Partitioning of this compound

| Environmental Compartment | Percentage of Total Mass |

|---|---|

| Air | 55.2% |

| Water | 10.5% |

| Soil | 33.8% |

| Sediment | 0.5% |

| Biota | <0.1% |

Quantitative Structure-Activity Relationship (QSAR) Studies for Persistence and Bioaccumulation Potential

QSAR models are invaluable tools for assessing the environmental persistence and bioaccumulation potential of chemicals when experimental data are limited. These models relate a chemical's structure to its environmental fate properties.

Persistence:

The persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. For a branched alkene like this compound, biodegradation is a primary degradation pathway. QSAR models like BIOWIN™, part of the EPI Suite™, can predict the likelihood and rate of aerobic and anaerobic biodegradation.

Based on its structure, this compound is not expected to be readily biodegradable. The presence of branching in its hydrocarbon chain can hinder microbial attack compared to linear alkenes. However, it is not predicted to be persistent in the environment. The ultimate and primary biodegradation models in BIOWIN™ suggest that while not rapidly degraded, it will likely undergo biodegradation over a period of weeks to months.

The following table presents the estimated biodegradation half-lives for this compound in various environmental media.

Table 2: Estimated Biodegradation Half-life of this compound

| Environmental Medium | Estimated Half-life |

|---|---|

| Air (Atmospheric Oxidation) | 2.8 hours |

| Water | 15 - 60 days |

| Soil | 30 - 120 days |

| Sediment | 60 - 240 days |

Bioaccumulation Potential:

The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms. This is often predicted using the octanol-water partition coefficient (Log Kow), which is a measure of a chemical's lipophilicity, and the bioconcentration factor (BCF). A high Log Kow value generally indicates a greater potential for bioaccumulation.

The computed XLogP3 value for this compound is 4.8. researchgate.net This value suggests a significant potential for bioaccumulation. QSAR models, such as BCFBAF™ within EPI Suite™, can provide a more detailed assessment by estimating the BCF, which relates the concentration of a chemical in an organism to its concentration in the surrounding water.

The estimated BCF for this compound from QSAR models is in the range that suggests a moderate to high potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kow greater than 3 are often considered to have the potential to bioaccumulate.

The following table provides the QSAR-estimated values for the bioaccumulation potential of this compound.

Table 3: QSAR-Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.8 | High lipophilicity, indicating a tendency to partition into fatty tissues. |

| BCF (Bioconcentration Factor) | 550 L/kg | Moderate to high potential for accumulation in aquatic organisms from water. |

It is important to note that while QSAR models provide valuable screening-level data, they are predictions and may not fully capture the complex processes that occur in the real environment. Factors such as metabolism within the organism can reduce the actual bioaccumulation potential.

Q & A

Q. How can researchers determine if 4-propyl-1-heptene is a novel compound?

To establish novelty, perform a systematic literature review using databases like SciFinder or Reaxys to search for prior synthetic reports, spectral data (e.g., NMR, IR, mass spectra), and CAS registry numbers . If the compound is known, cross-reference experimental data (e.g., boiling point, enthalpy of vaporization) with existing NIST Chemistry WebBook entries or peer-reviewed studies to confirm consistency . If discrepancies arise, validate purity via chromatography (GC/HPLC) and rule out isomers or contaminants.

Q. What experimental methods are recommended for characterizing this compound’s physical properties?

Prioritize phase-change data (e.g., boiling point, vaporization enthalpy) using techniques like differential scanning calorimetry (DSC) or static vapor pressure measurements . For structural confirmation, combine and NMR with computational methods (e.g., density functional theory for predicted spectra). Compare results to analogous alkenes (e.g., 4-methyl-1-heptene) to identify trends in substituent effects on thermodynamic properties .

Q. How should researchers design a synthesis protocol for this compound?

Begin with established alkene synthesis methods, such as Wittig reactions or elimination of alcohols/halides. Optimize regioselectivity using steric/electronic controls (e.g., Zaitsev vs. anti-Zaitsev pathways). Monitor reaction progress via gas chromatography (GC) and confirm product identity with mass spectrometry. Include purification steps (e.g., fractional distillation) to isolate this compound from byproducts like regioisomers .

Advanced Research Questions

Q. How can contradictions between experimental and computational data for this compound be resolved?

Discrepancies (e.g., in thermodynamic properties or reaction kinetics) often stem from model limitations or experimental artifacts. For computational data, validate force fields or basis sets by comparing results across multiple software packages (e.g., Gaussian vs. ORCA). Experimentally, replicate measurements under controlled conditions (e.g., inert atmosphere to prevent oxidation) and use high-purity standards . If contradictions persist, apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty .

Q. What strategies mitigate competing reaction pathways during this compound synthesis?

Use design of experiments (DoE) to map the influence of variables (temperature, catalyst loading, solvent polarity). For example, elevated temperatures may favor elimination over substitution. Employ kinetic studies (e.g., time-resolved IR spectroscopy) to identify intermediate species and adjust conditions dynamically. If isomerization occurs, introduce steric hindrance (e.g., bulky bases) to suppress undesired pathways .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via GC-MS and identify products (e.g., peroxides from autoxidation). Compare results to predictive models (e.g., QSAR for alkene stability) and establish storage guidelines (e.g., inert atmosphere, low-temperature storage). For long-term stability, use Arrhenius plots to extrapolate degradation rates .

Q. What methodologies address inconsistencies in spectral data interpretation?

Cross-validate spectral assignments using complementary techniques:

- NMR : Compare coupling constants and chemical shifts with DFT-calculated spectra.

- IR : Assign peaks via group frequency analysis and reference databases (e.g., NIST IR spectra).

- Mass Spec : Confirm molecular ion fragmentation patterns with literature analogs . If ambiguity remains, synthesize derivatives (e.g., epoxides) to probe functional group reactivity .

Data Analysis and Interpretation

Q. How should researchers prioritize conflicting literature data on this compound’s reactivity?

Apply criteria from qualitative research frameworks:

- Source reliability : Prioritize peer-reviewed journals over non-refereed reports.

- Methodological rigor : Favor studies with explicit controls (e.g., inert reaction conditions).

- Reproducibility : Replicate key experiments to verify claims . For unresolved contradictions, propose hypotheses (e.g., solvent polarity effects) and design targeted experiments to test them .

Q. What statistical approaches are suitable for analyzing kinetic data in this compound reactions?

Use nonlinear regression to fit rate equations (e.g., pseudo-first-order kinetics) and calculate activation parameters (ΔH‡, ΔS‡). Validate models via residual analysis and goodness-of-fit metrics (e.g., R). For complex mechanisms, employ multivariate analysis (e.g., principal component analysis) to deconvolute overlapping pathways .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Follow OSHA/NIOSH guidelines for volatile organic compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.